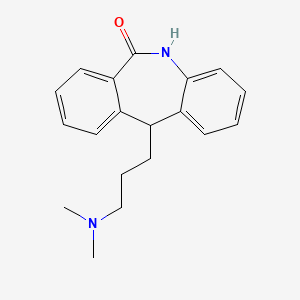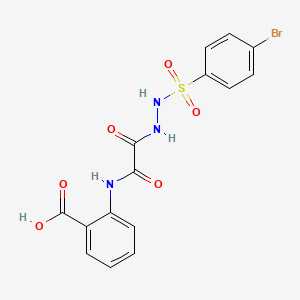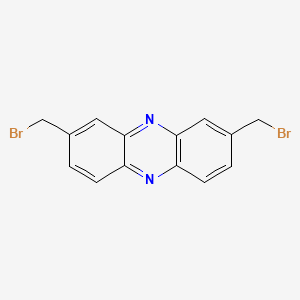
2,8-Bis(bromomethyl)phenazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,8-Bis(bromomethyl)phenazine is a synthetic organic compound belonging to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties . The compound this compound is characterized by the presence of bromomethyl groups at the 2 and 8 positions of the phenazine core, making it a valuable intermediate in organic synthesis and various scientific research applications.
準備方法
The synthesis of 2,8-Bis(bromomethyl)phenazine typically involves the bromination of phenazine derivatives. One common method is the Wohl–Aue reaction, which involves the condensation of 1,2-diaminobenzenes with 2-carbon units, followed by bromination at the benzylic positions . The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator . Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
2,8-Bis(bromomethyl)phenazine undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The phenazine core can undergo redox reactions, which are essential for its biological activities.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include N-bromosuccinimide for bromination, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific nucleophile used and the reaction conditions.
科学的研究の応用
2,8-Bis(bromomethyl)phenazine has a wide range of scientific research applications:
作用機序
The biological activities of 2,8-Bis(bromomethyl)phenazine are primarily attributed to its redox properties. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells . This mechanism is particularly relevant in its antimicrobial and antitumor activities, where the generated ROS can damage cellular components, leading to cell death. The molecular targets include DNA, proteins, and lipids, which are susceptible to oxidative damage.
類似化合物との比較
2,8-Bis(bromomethyl)phenazine can be compared with other bromomethyl-substituted phenazines and acridines:
4,5-Bis(bromomethyl)acridine: Similar to this compound, this compound exhibits DNA intercalation and crosslinking properties.
2,7-Bis(bromomethyl)acridine: Another similar compound with DNA-intercalating activity, but with different substitution patterns.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and biological activities. The presence of bromomethyl groups at the 2 and 8 positions allows for unique interactions with biological targets and distinct chemical reactivity compared to other phenazine derivatives.
特性
CAS番号 |
65712-01-8 |
|---|---|
分子式 |
C14H10Br2N2 |
分子量 |
366.05 g/mol |
IUPAC名 |
2,8-bis(bromomethyl)phenazine |
InChI |
InChI=1S/C14H10Br2N2/c15-7-9-1-3-11-13(5-9)18-14-6-10(8-16)2-4-12(14)17-11/h1-6H,7-8H2 |
InChIキー |
MRIMMCQMLYLONV-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1CBr)N=C3C=C(C=CC3=N2)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


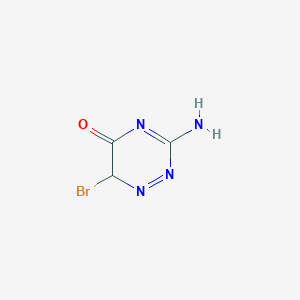
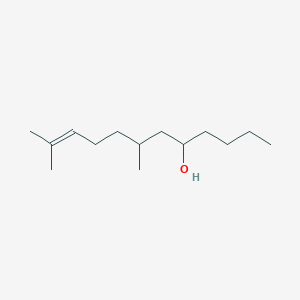
![1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purin-2-one](/img/structure/B14467746.png)
![5H-Imidazo[2,1-a]isoindol-5-one](/img/structure/B14467748.png)
![1,4,7,10-Tetrasiladecane, 1,1,1,10,10,10-hexachloro-4,4,7,7-tetrakis[2-(trichlorosilyl)ethyl]-](/img/structure/B14467749.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-leucyl-D-alanine](/img/structure/B14467750.png)
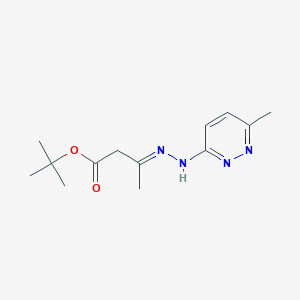
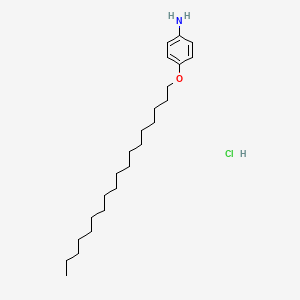
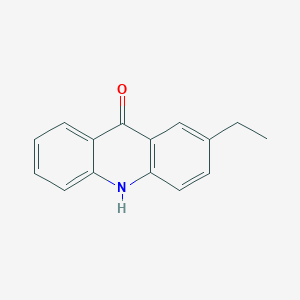
![4-[2-Hydroxy-4-(2-methyloctan-2-YL)phenyl]pentan-2-one](/img/structure/B14467774.png)
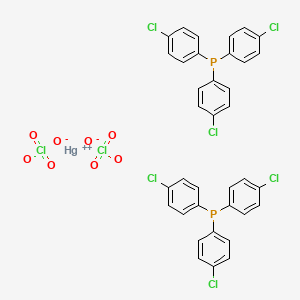
![2-Butenoic acid, 4-[[2-[[2-(dodecylamino)ethyl]amino]ethyl]amino]-4-oxo-, (2Z)-](/img/structure/B14467797.png)
